N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide
Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a thiophene-2-sulfonamide group at the 3-position via a methyl linker. This structural framework combines pharmacologically relevant motifs:
- 1,2,4-Triazolo[4,3-a]pyridine: Known for its role in modulating biological activity, including antiviral and anticancer properties .
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability .
For example, 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides demonstrated moderate anti-HIV and anticancer activity , suggesting that the inclusion of the oxadiazole-thiophene system may further optimize target binding or pharmacokinetics.
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S2/c1-9-16-14(23-19-9)10-4-5-20-11(7-10)17-18-12(20)8-15-25(21,22)13-3-2-6-24-13/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPCKJYGSLMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the 1,2,4-oxadiazole ring, which is synthesized through the cyclization of appropriate nitrile oxides with amidoximes. The triazolo[4,3-a]pyridine moiety is then constructed via a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids. The final step involves the sulfonation of the thiophene ring, followed by coupling with the triazolo[4,3-a]pyridine intermediate under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and leading to simpler structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic fragments.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research suggests that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group may contribute to the inhibition of bacterial growth by interfering with folate synthesis pathways. Studies involving in vitro assays could be employed to assess its efficacy against various pathogens.
Anti-inflammatory Properties
The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses. Such mechanisms could be explored through experimental studies to elucidate its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking simulations can provide insights into the binding affinity of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and comparing its efficacy with existing pharmaceuticals.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic pathways that may include:
- Formation of the Triazolo-Pyridine Core : Utilizing cyclization reactions.
- Introduction of the Oxadiazole Moiety : Employing condensation reactions.
- Attachment of the Sulfonamide Group : Through nucleophilic substitution reactions.
Microwave-assisted synthesis techniques can enhance yields and reduce reaction times for certain steps in the synthesis process.
Potential Applications in Materials Science
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique structural properties:
Conductive Polymers
The incorporation of this compound into polymer matrices could enhance electrical conductivity due to the presence of heterocycles that facilitate charge transport.
Photovoltaic Devices
Research into organic photovoltaics may benefit from compounds like this one that exhibit favorable electronic properties and stability under light exposure.
Mechanism of Action
The mechanism of action of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Anti-HIV Activity : Compounds like IIIa-IIId achieve moderate activity via sulfonamide-linked triazolo-pyridines. The target compound’s oxadiazole-thiophene system may enhance binding to viral proteases or reverse transcriptases.
Anticancer Potential: The chlorophenyl-substituted derivatives in show variability in potency, indicating that electron-withdrawing groups (e.g., oxadiazole) could improve cytotoxicity or selectivity.
Sulfonamide Role : Thiophene-2-sulfonamide in the target compound may mimic benzenesulfonamide motifs in carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting unexplored enzyme-targeting applications .
Limitations and Opportunities
- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogues.
- Optimization Pathways : Introducing electron-deficient groups (e.g., trifluoromethyl ) or varying sulfonamide substituents (e.g., pyrimidine ) could enhance potency or solubility.
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features multiple heterocyclic moieties known for their pharmacological properties, particularly in fields like medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.41 g/mol. Its structure includes significant functional groups such as the oxadiazole and triazole rings, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₇O₂S |
| Molecular Weight | 391.41 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with oxadiazole and triazole moieties have been shown to possess significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines with promising results.
- Antimicrobial Properties : Similar compounds have demonstrated effective antimicrobial activity against various pathogens. For example, benzothiazole derivatives have shown good antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition : Some derivatives have been identified as enzyme inhibitors, which can be crucial for developing therapeutic agents targeting specific biological pathways.
Anticancer Studies
A significant body of research has focused on the anticancer potential of compounds containing the triazole and oxadiazole rings. For example:
- In a comparative study of synthesized compounds including oxadiazoles and triazoles, several derivatives were found to inhibit cancer cell growth effectively. The most potent compounds had IC50 values ranging from 0.67 to 0.87 µM across different cancer types .
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of related compounds:
- A study involving a series of substituted oxadiazoles showed promising antibacterial activity against pathogenic bacteria, suggesting that the structural features of these compounds contribute significantly to their biological efficacy .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are not fully elucidated but are thought to involve:
- Apoptosis Induction : Many related compounds induce apoptosis in cancer cells through various pathways.
- Enzyme Interaction : The presence of specific functional groups allows these compounds to interact with target enzymes and receptors effectively.
Q & A
Q. What are the common synthetic routes for N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide?
The synthesis involves multi-step organic reactions. Key steps include:
- Formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with nitriles or amidines .
- Introduction of the 3-methyl-1,2,4-oxadiazole moiety through cyclocondensation of amidoximes with carboxylic acid derivatives .
- Sulfonamide coupling via nucleophilic substitution, where thiophene-2-sulfonamide reacts with a chloromethyl intermediate on the triazolo-pyridine scaffold . Purification typically involves column chromatography and recrystallization from ethanol or DCM/hexane mixtures .
Q. How is the compound characterized structurally and spectroscopically?
Characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and tautomeric forms (e.g., thione-thiol tautomerism in triazole derivatives) .
- IR spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state structures .
Q. What biological activities are associated with this compound?
Preliminary studies on analogous triazole-sulfonamide hybrids suggest:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via inhibition of dihydrofolate reductase .
- Enzyme inhibition : Targeting kinases or proteases due to sulfonamide’s electron-withdrawing properties .
- Anticancer potential : Through apoptosis induction in cell lines (e.g., MCF-7), though structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological strategies include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves regioselectivity in triazole formation .
- Flow chemistry : Enables precise control of exothermic steps (e.g., diazomethane generation) and scalable continuous processes .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio) to maximize yield and minimize byproducts .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
Contradictions may arise from:
- Tautomerism : Thione-thiol equilibria in triazole derivatives can lead to variable NMR/IR results. Use low-temperature NMR or computational DFT analysis to identify dominant tautomers .
- Impurity profiles : HPLC-MS or TLC monitoring to detect side products (e.g., unreacted sulfonamide precursors) .
- Biological assay variability : Standardize cell culture conditions (e.g., pH, serum concentration) and validate targets using knock-out models .
Q. What computational methods are used to predict the compound’s properties?
Advanced approaches include:
- Density Functional Theory (DFT) : Models electronic properties (HOMO-LUMO gaps) and predicts reactivity sites (e.g., sulfonamide’s nucleophilic susceptibility) .
- Molecular docking : Screens potential protein targets (e.g., COX-2, EGFR) by simulating ligand binding to active sites .
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using regression analysis .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC values for kinase inhibition.
Resolution :
Verify assay protocols (e.g., ATP concentration, incubation time) .
Compare computational docking results with crystallographic data to confirm binding modes .
Re-evaluate compound purity via HPLC and adjust biological replicates (n ≥ 6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
